Beta-Amyloid (9-42) is a peptide that is part of the larger family of beta-amyloid peptides, which are implicated in the pathology of Alzheimer's disease. The specific form, Beta-Amyloid (9-42), is a truncated version of the more commonly studied Beta-Amyloid (1-42) peptide, which is known to aggregate and form plaques in the brains of individuals with Alzheimer's disease. These plaques are thought to disrupt cell function and contribute to neurodegeneration.
Beta-Amyloid peptides are derived from the amyloid precursor protein through enzymatic cleavage by beta- and gamma-secretases. The classification of Beta-Amyloid peptides is based on their length, with Beta-Amyloid (9-42) consisting of 34 amino acids. It is classified as an amyloidogenic peptide due to its propensity to misfold and aggregate into insoluble fibrils.
The synthesis of Beta-Amyloid (9-42) can be achieved through various methods, primarily solid-phase peptide synthesis. A notable approach involves using a double linker system that enhances solubility and chromatographic resolution. This method allows for efficient preparation and purification of the peptide, achieving high purity yields necessary for biophysical characterization studies.
In one study, the synthesis utilized Fmoc (9-fluorenylmethoxycarbonyl) chemistry combined with pseudoprolines as aggregation disruptors. The incorporation of a C-terminal lysine tag improved solubility during purification processes, significantly enhancing yield and purity levels .
The molecular structure of Beta-Amyloid (9-42) features a hydrophobic core that facilitates aggregation. The sequence includes several hydrophobic residues that contribute to its amyloidogenic properties. Structural analyses using techniques like circular dichroism spectroscopy have shown that this peptide can adopt various conformations depending on environmental conditions, including alpha-helical and beta-sheet structures.
Data from transmission electron microscopy indicate that under fibril-promoting conditions, Beta-Amyloid (9-42) can form distinct fibrillar structures over time .
Beta-Amyloid (9-42) undergoes several chemical reactions during its synthesis and aggregation process. Key reactions include:
Studies have shown that the aggregation kinetics can be monitored using thioflavin T assays, which quantify the formation of amyloid fibrils based on fluorescence intensity .
The mechanism by which Beta-Amyloid (9-42) exerts its pathological effects involves its aggregation into insoluble plaques that disrupt neuronal function. These aggregates can induce oxidative stress, trigger inflammatory responses, and lead to synaptic dysfunction.
Research indicates that oligomeric forms of Beta-Amyloid are particularly toxic, affecting synaptic transmission and leading to neurodegeneration . The precise mechanisms continue to be an active area of research, with ongoing studies aiming to elucidate how these aggregates interact with neuronal cells.
Beta-Amyloid (9-42) exhibits distinct physical and chemical properties:
Characterization techniques such as atomic force microscopy provide insights into the morphology of aggregates formed by Beta-Amyloid (9-42), revealing a range of structures from small oligomers to large fibrils .
Beta-Amyloid (9-42) is extensively used in Alzheimer's disease research for several purposes:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4